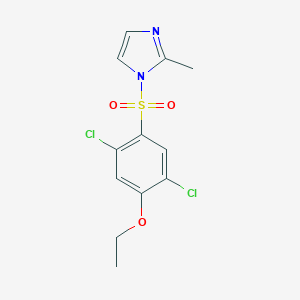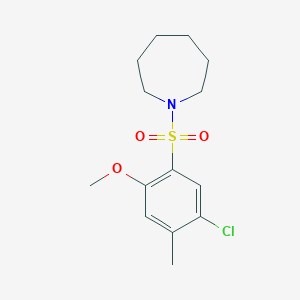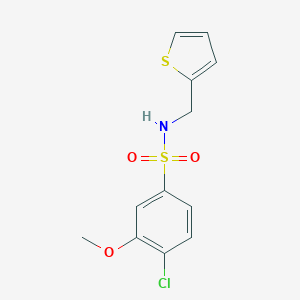![molecular formula C11H10Cl2N2O3S B345920 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- CAS No. 1015846-37-3](/img/structure/B345920.png)
1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2,5-dichloro-4-ethoxybenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- typically involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfinyl or sulfhydryl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfone derivatives
Reduction: Sulfinyl or sulfhydryl derivatives
Substitution: Various substituted pyrazole derivatives
Applications De Recherche Scientifique
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparaison Avec Des Composés Similaires
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,5-Dichlorobenzenesulfonyl)-1H-pyrazole: Lacks the ethoxy group, which may affect its reactivity and biological activity.
1-(4-Ethoxybenzenesulfonyl)-1H-pyrazole: Lacks the dichloro substitution, which may influence its chemical properties and applications.
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-1H-pyrazole:
The uniqueness of 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1015846-37-3 |
|---|---|
Formule moléculaire |
C11H10Cl2N2O3S |
Poids moléculaire |
321.2g/mol |
Nom IUPAC |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-2-18-10-6-9(13)11(7-8(10)12)19(16,17)15-5-3-4-14-15/h3-7H,2H2,1H3 |
Clé InChI |
BVNFZLXKDSACRZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CC=N2)Cl |
SMILES canonique |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B345838.png)

amine](/img/structure/B345842.png)


![1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B345856.png)
![Ethyl 4-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345859.png)
![4-Chloro-1-ethoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B345860.png)
amine](/img/structure/B345862.png)


amine](/img/structure/B345868.png)

![4-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B345870.png)
